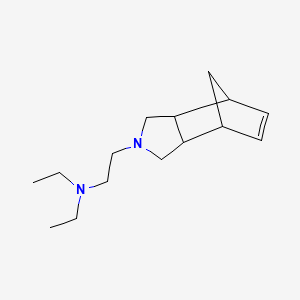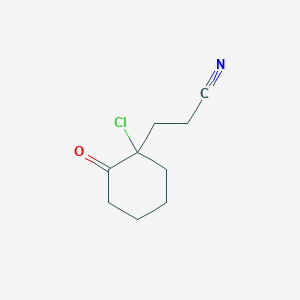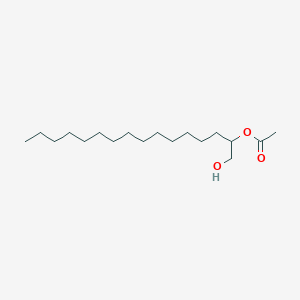
1-Hydroxyhexadecan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxyhexadecan-2-yl acetate is an organic compound that belongs to the class of esters. It is characterized by a long hydrocarbon chain with a hydroxyl group at the first carbon and an acetate group at the second carbon. This compound is often found in natural products and has various applications in different fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxyhexadecan-2-yl acetate can be synthesized through esterification reactions. One common method involves the reaction of hexadecan-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxyhexadecan-2-yl acetate undergoes various chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Hexadecan-1-ol and acetic acid.
Oxidation: Hexadecan-2-one or hexadecanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Hydroxyhexadecan-2-yl acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-hydroxyhexadecan-2-yl acetate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing hexadecan-1-ol and acetic acid, which can then participate in various metabolic pathways.
Oxidative Pathways: The hydroxyl group can be oxidized by enzymes such as alcohol dehydrogenases, leading to the formation of ketones or acids.
Comparación Con Compuestos Similares
Hexadecan-1-ol: Similar structure but lacks the acetate group.
Hexadecanoic Acid: Similar hydrocarbon chain but with a carboxylic acid group instead of an ester.
Hexadecan-2-one: Similar structure but with a ketone group at the second carbon.
Uniqueness: 1-Hydroxyhexadecan-2-yl acetate is unique due to the presence of both a hydroxyl group and an acetate group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .
Propiedades
Número CAS |
74240-79-2 |
|---|---|
Fórmula molecular |
C18H36O3 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
1-hydroxyhexadecan-2-yl acetate |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-19)21-17(2)20/h18-19H,3-16H2,1-2H3 |
Clave InChI |
IYTQESUFNCOUHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(CO)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)

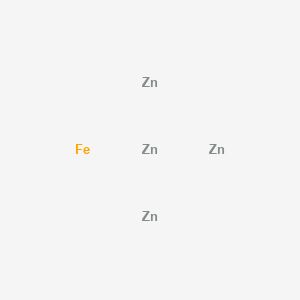
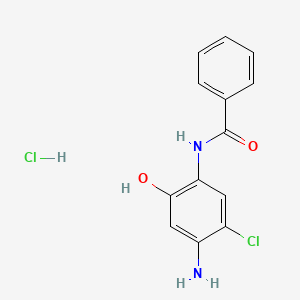
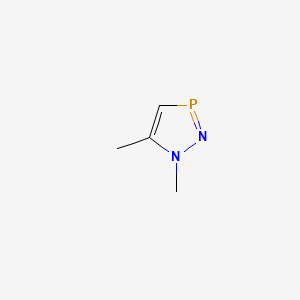
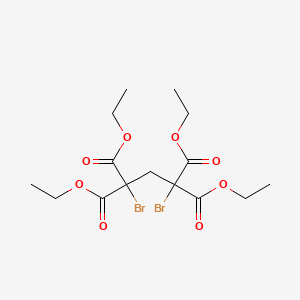
![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
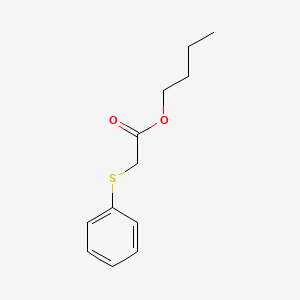

![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)

